Marbofloxacin

Beschreibung

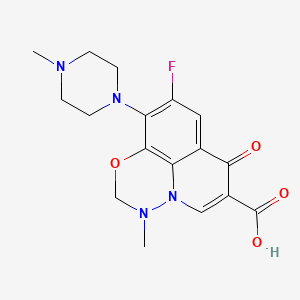

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFYOAJNDMUVBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046600 |

Source

|

| Record name | Marbofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115550-35-1 |

Source

|

| Record name | Marbofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115550-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marbofloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115550351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marbofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11426 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Marbofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]-benzoxadiazine-6-caboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARBOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X09WU898T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Marbofloxacin mechanism of action on DNA gyrase

An In-depth Technical Guide on the Mechanism of Action of Marbofloxacin on DNA Gyrase

Executive Summary

Marbofloxacin is a third-generation synthetic fluoroquinolone antibiotic used exclusively in veterinary medicine.[1][2][3] Its potent bactericidal activity stems from the targeted inhibition of essential bacterial type II topoisomerases, primarily DNA gyrase and, to a lesser extent, topoisomerase IV.[1][4][5] Marbofloxacin functions by binding to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[1][6] This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which subsequently arrests DNA replication and transcription, ultimately inducing bacterial cell death.[4][6][7] This guide provides a detailed examination of this mechanism, including quantitative inhibition data, cellular consequences, and the experimental protocols used for its study.

The Core Mechanism: Targeting the Gyrase-DNA Complex

The primary molecular target of marbofloxacin is DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[8] This enzyme is essential for bacterial survival, as it introduces negative supercoils into the DNA, a process critical for relieving torsional stress during DNA replication and transcription.[9][10][11]

Marbofloxacin does not bind to the enzyme or DNA alone but specifically targets the transient gyrase-DNA complex.[1][12] The drug intercalates into the DNA at the site of cleavage, forming a stable ternary marbofloxacin-gyrase-DNA complex.[13][14] This stabilization of the "cleavage complex" is the cornerstone of its mechanism, effectively poisoning the enzyme and converting it into a cell-killing agent that generates permanent double-strand breaks.[6][8]

Interaction with GyrA and GyrB Subunits

The binding of marbofloxacin involves specific interactions within the enzyme's structure. The GyrA subunits are primarily responsible for DNA binding and cleavage, containing the active site tyrosine residues that form covalent bonds with the DNA backbone.[8] The region of GyrA between amino acids 67 and 106 (E. coli numbering) is known as the Quinolone Resistance-Determining Region (QRDR), where resistance-conferring mutations most frequently occur.[8][12] Molecular docking studies suggest that residues such as Ser83 and Asp87 in GyrA are critical for binding fluoroquinolones, mediated through a water-metal ion bridge.[8][12][15]

The GyrB subunits possess the ATPase activity that powers the strand-passage reaction.[8] The C-7 ring system of the fluoroquinolone molecule, including marbofloxacin, extends towards the GyrB subunit, establishing key interactions.[12][14] This dual interaction with both GyrA and GyrB subunits within the DNA-bound complex is crucial for the drug's high affinity and inhibitory potency.

Caption: Logical flow of marbofloxacin's action on DNA gyrase.

Quantitative Analysis of DNA Gyrase Inhibition

The efficacy of marbofloxacin is quantified by its inhibitory concentration (IC₅₀) against purified DNA gyrase and its Minimum Inhibitory Concentration (MIC) against various bacterial strains. These values demonstrate its potent activity at low concentrations.

| Parameter | Organism/Enzyme | Value | Reference |

| MIC | P. multocida | 0.075 µg/mL | [1] |

| MIC₉₀ | E. coli (sensitive strains) | 2 µg/mL | [16] |

| IC₅₀ | S. aureus DNA Gyrase | 0.71 µg/mL (for similar quinolone) | [8] |

| IC₅₀ | E. coli DNA Gyrase | 11.5 µM (for similar quinolone) | [8] |

Cellular Consequences and Downstream Pathways

The generation of double-strand breaks by the stabilized ternary complex is a catastrophic event for the bacterial cell, triggering a cascade of cellular responses.[7]

-

Arrest of DNA Replication: The physical obstruction of the ternary complex on the DNA template blocks the progression of the replication fork, leading to a rapid halt in DNA synthesis.[6][12]

-

Induction of the SOS Response: The presence of extensive DNA damage activates the bacterial SOS response, a global stress response system that upregulates a suite of genes involved in DNA repair.[7][17]

-

Oxidative Damage Pathway: Recent studies suggest that gyrase inhibition also induces an oxidative damage pathway.[7] This model proposes that the initial DNA damage leads to misregulation of iron metabolism and the generation of reactive oxygen species (ROS), which amplifies the initial bactericidal effect of the antibiotic.[7]

Caption: Cellular response pathways following DNA gyrase inhibition.

Key Experimental Protocols

The mechanism of marbofloxacin and other fluoroquinolones is primarily elucidated through in vitro enzyme assays.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of an inhibitor to prevent DNA gyrase from converting relaxed plasmid DNA into its supercoiled form.

Methodology:

-

Reaction Mixture Preparation: A master mix is prepared on ice containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine), 1 mM ATP, and relaxed pBR322 plasmid DNA (approx. 0.5 µg).[10]

-

Inhibitor Addition: Aliquots of the master mix are distributed into reaction tubes. Marbofloxacin, dissolved in a suitable solvent (e.g., DMSO), is added at varying concentrations. Control tubes receive only the solvent.

-

Enzyme Addition & Incubation: Purified E. coli DNA gyrase is diluted in buffer and added to each tube to initiate the reaction. The reactions are incubated at 37°C for 30-60 minutes.[18]

-

Reaction Termination: The reaction is stopped by adding a solution containing SDS and a loading dye (e.g., 2X GSTEB: Glycerol, Tris-HCl, EDTA, Bromophenol Blue). Optionally, chloroform/isoamyl alcohol is added to separate proteins.

-

Gel Electrophoresis: The aqueous phase from each reaction is loaded onto a 1% agarose gel. Electrophoresis is performed to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization & Analysis: The gel is stained with ethidium bromide and visualized under UV light.[10] The inhibition is determined by the reduction in the amount of supercoiled DNA compared to the no-drug control. The IC₅₀ is the concentration of marbofloxacin that reduces supercoiling activity by 50%.[19]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Marbofloxacin - Wikipedia [en.wikipedia.org]

- 3. Marbofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. egnlab.com [egnlab.com]

- 5. selleckchem.com [selleckchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Analysis of Pleiotropic Transcriptional Profiles: A Case Study of DNA Gyrase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inspiralis.com [inspiralis.com]

- 11. Friend or Foe: Protein Inhibitors of DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluoroquinolone-Gyrase-DNA Cleaved Complexes | Springer Nature Experiments [experiments.springernature.com]

- 14. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. profoldin.com [profoldin.com]

- 19. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Marbofloxacin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marbofloxacin is a third-generation synthetic fluoroquinolone antibiotic developed exclusively for veterinary use.[1] It exhibits broad-spectrum, concentration-dependent bactericidal activity against a wide range of pathogens, including many gram-positive bacteria.[2][3] This technical guide provides an in-depth overview of the in vitro activity of marbofloxacin against clinically relevant gram-positive bacteria, details the experimental protocols for susceptibility testing, and illustrates its mechanism of action.

Mechanism of Action

Marbofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][4] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[4] Marbofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of DNA strands that have been cleaved by the enzymes.[1] This leads to the arrest of DNA replication and ultimately results in bacterial cell death.[4] The fluorine substitution at the 6-position of the quinolone core enhances marbofloxacin's binding affinity to DNA gyrase, contributing to its high potency.[1]

References

Marbofloxacin: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and chemical properties of marbofloxacin, a third-generation fluoroquinolone antibiotic widely used in veterinary medicine.[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties of Marbofloxacin

Marbofloxacin is a synthetic, broad-spectrum bactericidal agent.[1] It is a carboxylic acid derivative of the fluoroquinolone class. The key chemical and physical properties of marbofloxacin are summarized in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₁₇H₁₉FN₄O₄ | |

| Molecular Weight | 362.36 | g/mol |

| CAS Number | 115550-35-1 | |

| Melting Point | 268-269 (decomposes) | °C |

| pKa | 6.02 (Predicted) | |

| Solubility | ||

| Water | Soluble, decreases in alkaline conditions | |

| Ethanol | Slightly Soluble | |

| Methanol | Very Soluble | |

| Chloroform | Slightly Soluble (when heated) | |

| DMSO | ~2 mg/mL (with warming) | |

| Appearance | White to beige or light yellow crystalline powder | |

| N-octanol/water partition coefficient (Kow) | 0.835 (at pH 7 and 25°C) |

Synthesis of Marbofloxacin

The synthesis of marbofloxacin can be achieved through various routes, often starting from multi-substituted benzene derivatives. Two common starting materials are 2,3,4,5-tetrafluorobenzoic acid and 2,4,5-trifluoro-3-methoxy-benzoyl chloride.[2][3] The following sections detail a generalized synthetic approach based on publicly available patent literature.

Synthesis Pathway Overview

The synthesis of marbofloxacin is a multi-step process that involves the construction of the core quinolone ring structure, followed by the introduction of the characteristic N-methylpiperazinyl group and the final cyclization to form the tricyclic system.

Caption: A simplified flowchart illustrating the key stages in a common synthetic route for marbofloxacin.

Experimental Protocols

The following are generalized experimental protocols derived from patent literature.[2][4] Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary depending on the specific synthetic route and scale of production.

Step 1: Formation of the Quinolone Core

A substituted benzoyl halide, such as 2,4,5-trifluoro-3-methoxy-benzoyl chloride, is reacted with a suitable three-carbon component like an acrylate derivative.[2] This is followed by an amination step, often with a hydrazine derivative, and a subsequent base-catalyzed cyclization to form the core quinolone ring structure.[2] The reaction temperature for the cyclization is typically maintained between 70-100°C.

Step 2: Introduction of the N-methylpiperazine Moiety

The fluoroquinolone core is then subjected to a nucleophilic substitution reaction with N-methylpiperazine. This reaction typically occurs at an elevated temperature and displaces a fluorine atom on the quinolone ring.

Step 3: Hydrolysis and Final Cyclization

The ester group on the quinolone core is hydrolyzed, usually under acidic or basic conditions, to yield a carboxylic acid. The final tricyclic structure of marbofloxacin is achieved through a condensation reaction of an intermediate with formaldehyde in an acidic medium, such as a hydrobromic acid solution, at temperatures ranging from 60-80°C.[2] The final product is then purified, often by adjusting the pH to induce precipitation, followed by washing and drying.[2]

Mechanism of Action

Marbofloxacin exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5] These enzymes are essential for bacterial DNA replication, transcription, and repair.

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is crucial for the initiation of DNA replication and for relieving the torsional stress that arises during the unwinding of the DNA double helix.

-

Topoisomerase IV: This enzyme plays a critical role in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into the daughter cells.

Marbofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-stranded DNA breaks, which ultimately results in the inhibition of DNA synthesis and bacterial cell death.

Caption: A diagram illustrating how marbofloxacin inhibits DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Analytical Methods: HPLC Workflow

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantitative analysis of marbofloxacin in various matrices, including pharmaceutical formulations. A typical experimental workflow for the HPLC analysis of marbofloxacin is outlined below.

Caption: A flowchart detailing the typical steps involved in the quantitative analysis of marbofloxacin using HPLC.

Detailed HPLC Protocol

A common HPLC method for marbofloxacin analysis involves the following:[6][7]

-

Column: A reversed-phase C18 column is typically used.[6][7]

-

Mobile Phase: A mixture of acetonitrile and water, often with the pH adjusted to be acidic (e.g., pH 3.0 with ortho-phosphoric acid), is a common mobile phase.[7]

-

Flow Rate: A constant flow rate, for example, 0.4 mL/min, is maintained.[7]

-

Detection: UV detection is employed, with the wavelength set at the absorbance maximum of marbofloxacin, which is around 298 nm.[7]

-

Quantification: A calibration curve is generated using standard solutions of known marbofloxacin concentrations. The concentration of marbofloxacin in the sample is then determined by comparing the peak area of the sample to the calibration curve.[6]

This technical guide provides a foundational understanding of the synthesis and chemical properties of marbofloxacin. For more detailed and specific protocols, it is recommended to consult the primary literature and patents cited.

References

- 1. Marbofloxacin - Wikipedia [en.wikipedia.org]

- 2. CN107522718B - A kind of synthetic method of Marbofloxacin - Google Patents [patents.google.com]

- 3. EP2332916A2 - A process for a preparation of marbofloxacin and intermediate thereof - Google Patents [patents.google.com]

- 4. CN102060860B - Preparation method of Marbofloxacin - Google Patents [patents.google.com]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. sciprofiles.com [sciprofiles.com]

Marbofloxacin: A Technical Guide for Researchers

An in-depth examination of the chemical properties, mechanism of action, and analytical methodologies for the veterinary fluoroquinolone antibiotic, Marbofloxacin.

This technical guide provides a comprehensive overview of Marbofloxacin, a third-generation fluoroquinolone antibiotic exclusively for veterinary use. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, molecular structure, mechanism of action, antimicrobial spectrum, pharmacokinetic properties, and analytical protocols.

Core Chemical and Physical Properties

Marbofloxacin is a synthetic, broad-spectrum antimicrobial agent. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 115550-35-1 | [1][2][3][4] |

| Molecular Formula | C₁₇H₁₉FN₄O₄ | [1][4] |

| Molecular Weight | 362.36 g/mol | [1][2][4] |

| Appearance | Light yellow crystalline powder | [1] |

| Melting Point | 268-269°C | [1] |

| Solubility | Freely soluble in water | [1] |

Molecular Structure:

The chemical structure of Marbofloxacin is 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][1][3][5]benzoxadiazine-6-carboxylic acid.[2] The piperazine ring adopts a chair conformation, and the oxadiazinane ring displays an envelope conformation.[6]

Mechanism of Action

Marbofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: In many bacteria, particularly Gram-negative species, DNA gyrase is the primary target. This enzyme introduces negative supercoils into the DNA, a process necessary to relieve torsional stress during DNA replication and transcription.

-

Topoisomerase IV: In some bacteria, especially Gram-positive species, topoisomerase IV is the main target. This enzyme is responsible for decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells.

Marbofloxacin binds to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome.[8] This action blocks DNA replication and transcription, ultimately resulting in bacterial cell death.[5] The bactericidal activity of marbofloxacin is concentration-dependent.[9]

References

- 1. toku-e.com [toku-e.com]

- 2. scbt.com [scbt.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. medkoo.com [medkoo.com]

- 5. egnlab.com [egnlab.com]

- 6. Marbofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Marbofloxacin - Wikipedia [en.wikipedia.org]

The Pharmacokinetics of Marbofloxacin in Canine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of marbofloxacin in canine models. Marbofloxacin, a third-generation synthetic fluoroquinolone antibiotic, is exclusively used in veterinary medicine due to its broad-spectrum bactericidal activity against both Gram-negative and Gram-positive pathogens.[1][2][3] A thorough understanding of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is critical for optimizing dosage regimens and ensuring therapeutic efficacy in dogs.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of marbofloxacin in dogs following intravenous (IV), oral (PO), and subcutaneous (SC) administration, as reported in various studies. These values are essential for predicting drug exposure and designing effective treatment protocols.

Table 1: Pharmacokinetic Parameters of Marbofloxacin After Intravenous (IV) Administration in Dogs

| Dose (mg/kg) | t½β (h) | Vd (L/kg) | ClB (L/h·kg) | AUC (µg·h/mL) | Reference |

| 2 | 12.4 | 1.9 | 0.10 | - | [4] |

| 2 | 8.08 ± 6.25 | 2.32 ± 1.00 | 0.23 ± 0.06 | 8.47 ± 3.51 | [5] |

| 2 | - | 2.45 ± 0.9 | 0.157 ± 0.048 | 13.5 ± 3.4 (AUC₀₋₂₄) | [6] |

| 2.5 | - | - | - | - | [7] |

t½β: Elimination half-life; Vd: Volume of distribution; ClB: Body Clearance; AUC: Area under the concentration-time curve. Values are presented as mean or mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Marbofloxacin After Oral (PO) Administration in Dogs

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½β (h) | Bioavailability (%) | AUC (µg·h/mL) | Reference |

| 1 | - | - | - | ~100 | - | [4] |

| 2 | 1.4 | 2.5 | - | ~100 | - | [4] |

| 2 (Petsen) | 0.95 | - | 22.14 | - | 13.27 (AUC₀₋∞) | [1][2] |

| 2 (Marbocyl) | 0.97 | - | 16.47 | - | 14.10 (AUC₀₋∞) | [1][2] |

| 2 | 1.1 ± 0.5 | 0.5 ± 0.3 (t½ abs) | - | 107.5 ± 11.7 | - | [6] |

| 4 | - | - | - | ~100 | - | [4] |

| 5 | - | - | - | - | - | [8] |

| 1.25 mg/lb | - | - | - | 94 | - | [7] |

| 2.5 mg/lb | - | - | - | 94 | - | [7] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½β: Elimination half-life; t½ abs: Absorption half-life; AUC: Area under the concentration-time curve. Values are presented as mean or mean ± standard deviation.

Table 3: Pharmacokinetic Parameters of Marbofloxacin After Subcutaneous (SC) Administration in Dogs

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Reference |

| 1 | - | ~1 | [4] |

| 2 | - | ~1 | [4] |

| 4 | - | ~1 | [4] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

The pharmacokinetic data presented above were derived from studies employing rigorous experimental designs. Below are detailed methodologies from key cited experiments.

Intravenous and Oral Administration Study (Schneider et al., 1996)[4]

-

Animals: Six healthy dogs.

-

Experimental Design: A three-way crossover design was utilized.

-

Drug Administration:

-

A single intravenous (IV) dose of 2 mg/kg marbofloxacin was administered.

-

Single oral (PO) doses of 1, 2, and 4 mg/kg marbofloxacin were given.

-

-

Sample Collection: Plasma and urine samples were collected at predetermined time points.

-

Analytical Method: Marbofloxacin concentrations in plasma and urine were determined using a reverse-phase high-pressure liquid chromatography (HPLC) method.[4]

Intravenous and Intramuscular Administration Study (Aliabadi & Lees, 2003)[5]

-

Animals: Six clinically healthy male beagle dogs with a mean weight of 9.5 ± 1.42 kg.

-

Experimental Design: A two-period crossover study was conducted.

-

Drug Administration:

-

Marbofloxacin was administered as a single intravenous (IV) injection at a dose of 2 mg/kg.

-

Marbofloxacin was administered as a single intramuscular (IM) injection at a dose of 2 mg/kg.

-

A 15-day washout period was observed between treatments.

-

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analytical Method: Plasma concentrations of marbofloxacin were quantified using a validated analytical method.

Oral Administration and Sucralfate Interaction Study (Errecalde et al., 2022)[6]

-

Animals: Six adult dogs of different sexes, with a mean weight of 24.5 ± 10.4 kg.

-

Experimental Design:

-

Trial A: Dogs received a single 2 mg/kg intravenous dose of marbofloxacin.

-

Trial B: Dogs received a single 2 mg/kg oral dose of marbofloxacin.

-

Trial C: Dogs received a 1g dose of sucralfate two hours prior to a single 2 mg/kg oral dose of marbofloxacin.

-

-

Sample Collection: Blood samples were collected from the jugular vein at 15, 30, and 45 minutes, and 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-administration.

-

Analytical Method: Plasma concentrations of marbofloxacin were determined by high-performance liquid chromatography (HPLC) with fluorescence detection.[6] Sample preparation involved protein precipitation with trichloroacetic acid followed by liquid-liquid extraction.[6]

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate critical workflows and pathways related to the study of marbofloxacin pharmacokinetics in canine models.

Caption: Experimental workflow for a typical canine pharmacokinetic study.

Caption: ADME pathway of marbofloxacin in canine models.

Caption: Logical flow for dose determination using PK/PD indices.

Discussion and Conclusion

The pharmacokinetic profile of marbofloxacin in dogs is characterized by excellent oral bioavailability, approaching 100%, and rapid absorption following subcutaneous administration.[4] Its large volume of distribution indicates extensive penetration into various tissues, including skin and aqueous humor, which is further supported by its low plasma protein binding of less than 10%.[2][4][9][10] The elimination half-life is relatively long, allowing for once-daily dosing.[4][5]

Metabolism of marbofloxacin in dogs is limited, with a significant portion of the drug excreted unchanged in the urine (approximately 40%) and feces.[4][7] This pharmacokinetic profile makes marbofloxacin an effective antimicrobial agent for treating a variety of systemic and localized infections in dogs. However, as with all fluoroquinolones, the potential for resistance development necessitates prudent use and adherence to dosage regimens based on pharmacokinetic and pharmacodynamic (PK/PD) principles. The PK/PD indices, such as the AUC/MIC ratio, are crucial for predicting clinical efficacy.[6] For marbofloxacin, an AUC/MIC ratio greater than 125 is often considered predictive of a successful clinical outcome.[6]

This guide provides a foundational understanding of marbofloxacin pharmacokinetics in canine models, leveraging key data and methodologies from published research. This information is invaluable for researchers and drug development professionals in the design of new therapeutic strategies and the refinement of existing ones.

References

- 1. Frontiers | Evaluation of Marbofloxacin in Beagle Dogs After Oral Dosing: Preclinical Safety Evaluation and Comparative Pharmacokinetics of Two Different Tablets [frontiersin.org]

- 2. Evaluation of Marbofloxacin in Beagle Dogs After Oral Dosing: Preclinical Safety Evaluation and Comparative Pharmacokinetics of Two Different Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin and PK/PD Modeling against Escherichia coli in Pigs [frontiersin.org]

- 4. Pharmacokinetics of marbofloxacin in dogs after oral and parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ecronicon.net [ecronicon.net]

- 7. zoetisus.com [zoetisus.com]

- 8. Plasma and interstitial fluid pharmacokinetics of enrofloxacin, its metabolite ciprofloxacin, and marbofloxacin after oral administration and a constant rate intravenous infusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. Population pharmacokinetics of marbofloxacin in aqueous humor after intravenous administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Marbofloxacin Degradation: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways and resulting metabolites of Marbofloxacin, a third-generation fluoroquinolone antibiotic widely used in veterinary medicine. A thorough understanding of its degradation is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations, as well as for assessing its environmental fate. This document details the degradation of Marbofloxacin under various conditions, including photodegradation and in vivo metabolism, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

Photodegradation of Marbofloxacin

Marbofloxacin is susceptible to degradation upon exposure to light, a critical factor in its environmental fate. The primary photodegradation pathway involves the homolytic cleavage of the tetrahydrooxadiazine moiety of the molecule.[1][2] This process leads to the formation of two primary quinolinol photoproducts.[1][2] The degradation of Marbofloxacin in aqueous solutions exposed to solar light follows first-order kinetics, with complete degradation of the parent compound observed in approximately one hour under summer sunlight conditions.[1][2]

Photodegradation Pathway

The principal photochemical reaction of Marbofloxacin is the cleavage of the N-N bond within the tetrahydrooxadiazine ring. This results in the formation of two main quinolinol derivatives. These primary photoproducts are also susceptible to further degradation.[1]

Experimental Protocol: Photodegradation Study

The following protocol outlines a typical experimental setup for investigating the photodegradation of Marbofloxacin.

1.2.1. Sample Preparation:

-

Prepare aqueous solutions of Marbofloxacin at concentrations relevant to environmental or pharmaceutical contexts (e.g., 5-50 µg/L).[1]

-

Use both ultrapure water and natural water matrices (e.g., river water, tap water) to assess the influence of environmental components.[1]

1.2.2. Irradiation:

-

Expose the prepared solutions to a light source, such as a solar simulator or natural sunlight.[1]

-

Conduct control experiments in the dark to exclude non-photolytic degradation pathways like hydrolysis.[1]

-

Monitor the temperature throughout the experiment.

1.2.3. Sample Analysis:

-

At specific time intervals, withdraw aliquots of the solutions.

-

Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), to identify and quantify Marbofloxacin and its degradation products.[1]

Metabolic Pathways of Marbofloxacin

In animal species, Marbofloxacin undergoes metabolic transformation, primarily in the liver. The main identified metabolites are N-desmethyl-marbofloxacin and N-oxide-marbofloxacin.[3] A significant portion of the administered dose is also excreted as the unchanged parent drug.[3]

In Vivo Metabolism

The biotransformation of Marbofloxacin involves N-demethylation and N-oxidation of the piperazinyl moiety.

Quantitative Analysis of Metabolites

The concentrations of Marbofloxacin and its primary metabolite, N-desmethyl-marbofloxacin, have been quantified in various tissues of broiler chickens and pigs following administration.

Table 1: Mean Concentrations (µg/kg) of Marbofloxacin and N-desmethyl-marbofloxacin in Broiler Chicken Tissues 24 and 72 Hours After Final Dose [3]

| Tissue | Time After Last Dose (hours) | Marbofloxacin (µg/kg) | N-desmethyl-marbofloxacin (µg/kg) |

| Kidneys | 24 | High Concentration | High Concentration |

| 72 | 39.7 | 69.1 | |

| Liver | 24 | High Concentration | High Concentration |

| 72 | 27.6 | 98.7 | |

| Muscles | 24 | High Concentration | High Concentration |

| 72 | Not Detected | Not Detected | |

| Skin + Fat | 24 | High Concentration | High Concentration |

| 72 | Not Detected | Not Detected |

Table 2: Peak Plasma and Tissue Concentrations (Cmax) of Marbofloxacin in Pigs After a Single Intramuscular Injection [4]

| Tissue/Fluid | Cmax (µg/g or µg/mL) |

| Plasma | 1.62 ± 0.13 |

| Injection Site | 7.64 ± 1.06 |

| Liver | 2.45 ± 0.09 |

| Kidney | 1.93 ± 0.06 |

| Muscle | 1.86 ± 0.08 |

| Lung | 1.74 ± 0.02 |

| Heart | 1.71 ± 0.03 |

Experimental Protocol: In Vivo Metabolism Study

The following protocol describes a typical approach for studying the in vivo metabolism of Marbofloxacin in an animal model.

2.3.1. Animal Dosing and Sample Collection:

-

Administer a defined dose of Marbofloxacin to the animal subjects (e.g., orally or intravenously).

-

Collect biological samples (plasma, urine, feces, and various tissues) at predetermined time points.

2.3.2. Sample Preparation:

-

Process the collected samples to extract Marbofloxacin and its metabolites. This may involve techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

2.3.3. Analytical Method:

-

Analyze the extracts using a validated bioanalytical method, typically HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), for the simultaneous quantification of the parent drug and its metabolites.

2.3.4. Pharmacokinetic Analysis:

-

Use the concentration-time data to determine key pharmacokinetic parameters for Marbofloxacin and its metabolites.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5] These studies involve subjecting the drug to stress conditions such as hydrolysis (acidic and basic), oxidation, and heat.

While specific degradation products of Marbofloxacin under forced hydrolytic, oxidative, and thermal conditions are not extensively detailed in the currently available literature, the general approach to such studies is well-established.

Experimental Protocol: Forced Degradation

3.1.1. Stress Conditions:

-

Acid Hydrolysis: Treat a solution of Marbofloxacin with an acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Base Hydrolysis: Treat a solution of Marbofloxacin with a base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Expose a solution of Marbofloxacin to an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Degradation: Expose solid Marbofloxacin to heat.

3.1.2. Analysis:

-

Analyze the stressed samples using a suitable stability-indicating method (e.g., HPLC-MS/MS) to separate and identify the degradation products.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of Marbofloxacin and the identification of its degradation products and metabolites.[5] Coupling HPLC with mass spectrometry (MS) provides structural information for the identification of unknown compounds.

HPLC Method for Marbofloxacin and Metabolites

Table 3: Example HPLC Parameters for the Analysis of Marbofloxacin

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[6] |

| Mobile Phase | Acetonitrile and 0.1% formic acid (e.g., 82:28 v/v)[6] |

| Flow Rate | 1.0 mL/min[6] |

| Detection | UV at 295 nm[6] or Fluorescence (Excitation: 297 nm, Emission: 515 nm)[7] |

| Temperature | 30°C[6] |

Note: Method parameters should be optimized for the specific application, especially for the separation of multiple degradation products. Gradient elution may be necessary to achieve adequate resolution.

Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural characterization of degradation products and metabolites. By analyzing the fragmentation patterns of the parent and product ions, the chemical structures of these compounds can be elucidated.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photochemical degradation of marbofloxacin and enrofloxacin in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sunlight-induced degradation of soil-adsorbed veterinary antimicrobials Marbofloxacin and Enrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]

In Vitro Antibacterial Activity of Marbofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial activity of marbofloxacin, a third-generation fluoroquinolone antibiotic developed exclusively for veterinary use.[1] Marbofloxacin exhibits broad-spectrum, concentration-dependent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[2][3] This document summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes its mechanism of action and related experimental workflows.

Mechanism of Action

Marbofloxacin's primary mode of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, marbofloxacin stabilizes it in a cleaved state, preventing the re-ligation of the DNA strands and leading to irreversible DNA damage and rapid bacterial cell death.[1][4] This bactericidal effect is observed at concentrations 2-4 times the Minimum Inhibitory Concentration (MIC) and is characterized by a significant post-antibiotic effect, particularly against Gram-negative bacteria.[1]

Caption: Mechanism of action of Marbofloxacin.

Quantitative In Vitro Susceptibility Data

The in vitro potency of marbofloxacin is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[3][5] The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) of marbofloxacin against various veterinary pathogens.

Table 1: In Vitro Activity of Marbofloxacin Against Pathogens from Companion Animals

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |

| Pseudomonas aeruginosa | 36 | 0.5 | 16 | [6] |

| Staphylococcus pseudintermedius | - | - | - | [7] |

| Escherichia coli | - | - | - | [7] |

| Proteus mirabilis | - | - | - | [7] |

Table 2: In Vitro Activity of Marbofloxacin Against Pathogens from Livestock

| Bacterial Species | Disease | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |

| Escherichia coli | Digestive | - | - | 0.5 - 1 | [8] |

| Salmonella spp. | Digestive | - | - | 0.06 - 0.25 | [8] |

| Actinobacillus pleuropneumoniae | Respiratory | 647 | - | 0.03 - 0.12 | [8] |

| Pasteurella multocida | Respiratory | 1373 | - | 0.03 - 0.12 | [8] |

| Haemophilus parasuis | Respiratory | 145 | - | - | [8] |

| Bordetella bronchiseptica | Respiratory | 504 | - | - | [8] |

| Staphylococcus aureus | Mastitis | - | 0.2 - 1.56 | - | [9] |

| Streptococcus agalactiae | Mastitis | - | 0.2 - 1.56 | - | [9] |

| Staphylococcus epidermidis | Mastitis | - | 0.2 - 1.56 | - | [9] |

| Mannheimia haemolytica | Respiratory | - | - | 0.25 | [10] |

| Histophilus somni | Respiratory | - | - | 0.06 | [10] |

| Mycoplasma bovis | Respiratory | - | - | 2 | [10] |

Note: A dash (-) indicates that the data was not provided in the cited sources.

Experimental Protocols

The determination of marbofloxacin's in vitro activity predominantly follows standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[8][11][12] The two primary methods are broth microdilution and disk diffusion.

Broth Microdilution for MIC and MBC Determination

This method is used to determine the MIC and MBC of an antimicrobial agent.

-

Preparation of Marbofloxacin Solutions: A stock solution of marbofloxacin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to create a range of concentrations.[8] For fastidious organisms, the broth may be supplemented with blood.[8]

-

Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and a few colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Incubation: The prepared microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is read as the lowest concentration of marbofloxacin that completely inhibits visible growth of the organism.[5]

-

MBC Determination: To determine the MBC, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an antibiotic-free agar plate. The plates are incubated for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[3]

Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of susceptibility.

-

Inoculum Preparation: A bacterial suspension is prepared to match a 0.5 McFarland turbidity standard.

-

Inoculation: A sterile cotton swab is dipped into the suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate.[11]

-

Disk Application: A paper disk impregnated with a standardized amount of marbofloxacin (e.g., 5 µg) is placed on the agar surface.[11]

-

Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours.

-

Interpretation: The diameter of the zone of growth inhibition around the disk is measured. This zone size is then compared to established breakpoints to classify the isolate as susceptible, intermediate, or resistant.[11]

Caption: Experimental workflow for MIC and MBC determination.

Relationship Between MIC and MBC

The relationship between the MIC and MBC provides insight into whether an antibiotic is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria). For an agent to be considered bactericidal, the MBC is typically no more than four times the MIC. Marbofloxacin is considered a bactericidal agent, a characteristic it shares with other fluoroquinolones.[2]

Caption: Logical relationship between MIC and MBC.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Marbofloxacin - Wikipedia [en.wikipedia.org]

- 3. docta.ucm.es [docta.ucm.es]

- 4. egnlab.com [egnlab.com]

- 5. Pharmacodynamic Modeling of In Vitro Activity of Marbofloxacin against Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro Activity of Enrofloxacin, Marbofloxacin and Ciprofloxacin Against Clinical Strains of Pseudomonas spp Isolated from Small Animals on Portugal - WSAVA2002 - VIN [vin.com]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. ihma.com [ihma.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sat.gstsvs.ch [sat.gstsvs.ch]

- 12. New CLSI guidelines – enrofloxacin/ marbofloxcin | Animal Health Laboratory [uoguelph.ca]

The Inhibitory Effect of Marbofloxacin on Bacterial Topoisomerase IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marbofloxacin, a third-generation synthetic fluoroquinolone antibiotic, exerts its bactericidal effect by targeting essential bacterial enzymes, primarily DNA gyrase and topoisomerase IV. This technical guide provides an in-depth examination of the molecular interactions between marbofloxacin and bacterial topoisomerase IV. It includes a summary of quantitative inhibitory data, detailed experimental protocols for assessing enzyme inhibition, and visualizations of the mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in antimicrobial drug development and the study of bacterial resistance mechanisms.

Introduction to Marbofloxacin and Bacterial Topoisomerase IV

Marbofloxacin is a fluoroquinolone carboxylic acid derivative developed for veterinary use.[1] It demonstrates broad-spectrum bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[2] The primary molecular targets of marbofloxacin are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation.[5]

Bacterial topoisomerase IV is a heterotetrameric enzyme composed of two ParC and two ParE subunits. Its essential function is the decatenation (unlinking) of newly replicated daughter chromosomes, a critical step for cell division.[6] It also plays a role in relaxing positive supercoils that accumulate ahead of the replication fork. By inhibiting topoisomerase IV, marbofloxacin disrupts these vital cellular processes, leading to the accumulation of double-strand DNA breaks and ultimately, bacterial cell death.[7]

Mechanism of Action

The inhibitory action of marbofloxacin on topoisomerase IV involves the stabilization of a key intermediate in the enzyme's catalytic cycle—the cleavage complex. In this complex, topoisomerase IV has introduced a transient double-strand break in the DNA, and the ParC subunits are covalently linked to the 5' ends of the cleaved DNA. Fluoroquinolones like marbofloxacin bind to this enzyme-DNA complex, preventing the religation of the DNA strands.[6] This trapping of the cleavage complex transforms the essential enzyme into a cellular toxin, leading to the fragmentation of the bacterial chromosome and the initiation of downstream processes that result in cell death.

Figure 1. Mechanism of Marbofloxacin Inhibition of Topoisomerase IV.

Quantitative Analysis of Topoisomerase IV Inhibition

The potency of marbofloxacin and other fluoroquinolones against bacterial topoisomerase IV can be quantified by determining the 50% inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in an in vitro assay. Below is a summary of available data for the inhibition of topoisomerase IV from various bacterial species by fluoroquinolones. It is important to note that specific IC50 values for marbofloxacin against purified topoisomerase IV are not widely available in the current literature; therefore, data for other relevant fluoroquinolones are included for comparative purposes.

| Bacterial Species | Fluoroquinolone | Topoisomerase IV IC50 (µg/mL) | Reference |

| Enterococcus faecalis | Ciprofloxacin | 9.30 | [8] |

| Levofloxacin | 8.49 | [8] | |

| Gatifloxacin | 4.24 | [8] | |

| Sparfloxacin | 19.1 | [8] | |

| Tosufloxacin | 3.89 | [8] | |

| Neisseria gonorrhoeae | Ciprofloxacin | 13.7 | [9] |

Experimental Protocols

The following sections detail standardized protocols for the in vitro assessment of marbofloxacin's inhibitory effect on bacterial topoisomerase IV.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibition of this activity by a compound like marbofloxacin results in a decrease in the amount of decatenated product.

Materials:

-

Purified bacterial topoisomerase IV enzyme

-

Kinetoplast DNA (kDNA) substrate

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.9, 500 mM KCl, 50 mM MgCl2, 2.5 mM spermidine, and 250 µg/mL BSA)

-

10 mM ATP solution

-

Marbofloxacin stock solution (in a suitable solvent, e.g., DMSO)

-

Enzyme Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.9, 100 mM KCl, 0.1 mM EDTA, 1 mM DTT, 50% glycerol)

-

Stop Buffer/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

-

Agarose

-

TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium bromide or other DNA stain

-

Nuclease-free water

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing 1X Assay Buffer, 1 mM ATP, and 200 ng of kDNA.

-

Inhibitor Addition: Add varying concentrations of marbofloxacin or the vehicle control to the reaction tubes.

-

Enzyme Addition: Dilute the topoisomerase IV enzyme in Enzyme Dilution Buffer to the desired concentration (typically 1 unit per reaction, where 1 unit decatenates 200 ng of kDNA in 30 minutes at 37°C). Add the diluted enzyme to the reaction tubes.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the Stop Buffer/Loading Dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer.

-

Electrophoresis: Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated an adequate distance.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well or migrate a very short distance.

-

Data Analysis: Quantify the intensity of the decatenated DNA bands to determine the extent of inhibition at each marbofloxacin concentration and calculate the IC50 value.

Topoisomerase IV-Mediated DNA Cleavage Assay

This assay is designed to detect the formation of the stabilized cleavage complex induced by fluoroquinolones. The assay measures the conversion of supercoiled plasmid DNA into a linear form.

Materials:

-

Purified bacterial topoisomerase IV enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

5X Cleavage Buffer (e.g., 50 mM Tris-HCl pH 7.5, 30 mM MgCl2, 50 mM DTT, 500 mM potassium glutamate)

-

Marbofloxacin stock solution

-

Proteinase K

-

SDS (Sodium Dodecyl Sulfate)

-

Stop Buffer/Loading Dye

-

Agarose and TAE Buffer

-

Ethidium bromide or other DNA stain

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a reaction tube, combine 1X Cleavage Buffer and 200-500 ng of supercoiled plasmid DNA.

-

Enzyme and Inhibitor Addition: Add the topoisomerase IV enzyme and varying concentrations of marbofloxacin.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for the formation of the cleavage complex.

-

Denaturation of Enzyme: Stop the enzymatic reaction and trap the cleavage complex by adding SDS to a final concentration of 0.5-1% and proteinase K to a final concentration of 0.2-0.5 mg/mL. Incubate at 37-50°C for 30-60 minutes to digest the enzyme.

-

Sample Preparation: Add Stop Buffer/Loading Dye to the samples.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel in TAE buffer.

-

Visualization and Analysis: Stain the gel and visualize the DNA. The amount of linear DNA, indicative of the trapped cleavage complex, will increase with higher concentrations of marbofloxacin. Quantify the bands to determine the concentration of marbofloxacin that produces the maximum amount of linear DNA.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing inhibitors of bacterial topoisomerase IV.

Figure 2. Experimental Workflow for Topoisomerase IV Inhibitor Discovery.

Conclusion

Marbofloxacin remains a potent antimicrobial agent due to its effective inhibition of bacterial topoisomerase IV and DNA gyrase. Understanding the precise molecular interactions and having robust, reproducible experimental protocols are paramount for the continued development of new fluoroquinolones and for combating the rise of antibiotic resistance. This guide provides a foundational resource for researchers in this field, offering both theoretical insights and practical methodologies. Further research to populate a comprehensive database of IC50 values for marbofloxacin against a wider range of bacterial topoisomerase IV enzymes would be a valuable contribution to the scientific community.

References

- 1. Clinical efficacy of intravenous administration of marbofloxacin in a Staphylococcus aureus infection in tissue cages in ponies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Marbofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docta.ucm.es [docta.ucm.es]

- 5. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]

- 6. Topoisomerase IV catalysis and the mechanism of quinolone action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacodynamic Modeling of In Vitro Activity of Marbofloxacin against Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Cellular Gateway: An In-depth Technical Guide to the Uptake Mechanisms of Marbofloxacin in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marbofloxacin, a third-generation synthetic fluoroquinolone antibiotic, is a critical tool in veterinary medicine for combating a wide range of bacterial infections.[1][2] Its efficacy is fundamentally dependent on its ability to penetrate the bacterial cell envelope and reach its intracellular targets: DNA gyrase and topoisomerase IV.[3] Understanding the intricate mechanisms governing the cellular uptake and efflux of marbofloxacin is paramount for optimizing its therapeutic efficacy, overcoming resistance, and guiding the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the cellular uptake pathways of marbofloxacin in bacteria, details key experimental protocols for its study, and presents quantitative data to inform further research and drug development.

Core Mechanisms of Marbofloxacin Cellular Uptake

The journey of a marbofloxacin molecule from the extracellular environment to its intracellular target is a multi-step process involving passage across the bacterial cell envelope, a complex barrier that differs significantly between Gram-negative and Gram-positive bacteria. The net intracellular concentration of the drug is a delicate balance between its influx and efflux from the bacterial cell.

Influx: Breaching the Bacterial Defenses

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria presents a formidable, selectively permeable barrier. Marbofloxacin, being a relatively small and hydrophilic molecule, primarily traverses this barrier through porin channels.[4][5] Porins are water-filled protein channels that allow the passive diffusion of small molecules based on size and charge.[4] The expression levels and specific types of porins can significantly influence the rate of marbofloxacin entry.[6]

Once in the periplasmic space, marbofloxacin must then cross the inner membrane to reach the cytoplasm. This step is generally believed to occur via passive diffusion across the lipid bilayer, driven by the concentration gradient.

Gram-Positive Bacteria: Gram-positive bacteria lack an outer membrane, simplifying the initial stages of drug entry. Marbofloxacin directly interacts with the thicker peptidoglycan layer and then diffuses across the cytoplasmic membrane to enter the cell.

Efflux: The Bacterial Counter-Attack

Bacteria have evolved sophisticated efflux pump systems to actively expel a wide range of toxic compounds, including antibiotics like marbofloxacin.[7][8][9] These pumps are transmembrane proteins that recognize and transport substrates out of the cell, thereby reducing the intracellular drug concentration and contributing significantly to antibiotic resistance.[7][10]

Several families of efflux pumps are implicated in fluoroquinolone resistance, with the Resistance-Nodulation-Division (RND) family being particularly prominent in Gram-negative bacteria.[6] The AcrAB-TolC efflux pump in Escherichia coli is a well-characterized example of a tripartite RND pump that spans both the inner and outer membranes and plays a crucial role in extruding fluoroquinolones.[11][12] Overexpression of these efflux pumps is a common mechanism of acquired resistance to marbofloxacin.[13]

The following diagram illustrates the general pathways of marbofloxacin uptake and efflux in a Gram-negative bacterium.

Quantitative Data: Marbofloxacin Activity

The antibacterial activity of marbofloxacin is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. MIC values are crucial for assessing the susceptibility of different bacterial strains and for understanding the impact of resistance mechanisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Marbofloxacin Against Various Bacterial Isolates

| Bacterial Species | Origin of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | Diseased Pigs (Europe, 2005-2013) | ≤0.06 - 0.12 | 0.5 - 8 | [14] |

| Pasteurella multocida | Diseased Pigs (Europe, 1994-2013) | ≤0.015 - 0.03 | 0.03 - 0.25 | [14] |

| Actinobacillus pleuropneumoniae | Diseased Pigs (Europe, 1994-2013) | ≤0.015 - 0.03 | 0.03 - 1 | [14] |

| Staphylococcus pseudintermedius | Canine Isolates | 0.5 | - | [15] |

| Escherichia coli | Canine Isolates | 0.06 | - | [15] |

| Proteus mirabilis | Canine Isolates | 0.12 | - | [15] |

| Escherichia coli | Goats | 0.04 | - | [16] |

| Pasteurella multocida | Goats | 0.05 | - | [16] |

| Escherichia coli | Pigs (China) | - | 2 | [17][18] |

| Bordetella bronchiseptica | Feline Isolates | - | 0.5 | [19] |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

The impact of efflux pumps on marbofloxacin's efficacy can be demonstrated by a reduction in MIC in the presence of an efflux pump inhibitor (EPI).

Table 2: Effect of Efflux Pump Inhibitors (EPIs) on Fluoroquinolone MIC

| Bacterial Strain | Antibiotic | Efflux Pump Inhibitor (EPI) | Fold Decrease in MIC | Reference |

| Mycobacterium abscessus | Levofloxacin | CCCP | 2 to 32-fold | [1] |

| Mycobacterium abscessus | Levofloxacin | Verapamil | 2 to 32-fold | [1] |

| Escherichia coli (overexpressing efflux pumps) | Levofloxacin | NMP (100 µg/mL) | 8 to 16-fold | [20] |

| Escherichia coli | Norfloxacin, Levofloxacin, Gatifloxacin | Verapamil | 2 to 6-fold | [7] |

| Gram-negative rods | Ofloxacin | PAβN | Significant decrease | [21] |

Note: While these studies use other fluoroquinolones, the principles of efflux pump inhibition are applicable to marbofloxacin.

Experimental Protocols

Accurate measurement of intracellular drug accumulation is essential for studying uptake mechanisms. The following are detailed methodologies for key experiments.

Protocol for Intracellular Drug Accumulation Assay using Fluorescence

This protocol is adapted for high-throughput screening of efflux pump inhibitors and can be used to assess the accumulation of fluorescent substrates like ethidium bromide or the intrinsic fluorescence of fluoroquinolones.[22][23][24]

Materials:

-

Bacterial strain of interest

-

Appropriate growth medium (e.g., Luria-Bertani broth)

-

Phosphate-buffered saline (PBS)

-

Efflux pump inhibitor (EPI) stock solution (e.g., Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN))

-

Fluorescent substrate (e.g., Ethidium Bromide or Marbofloxacin)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: a. Inoculate the bacterial strain into the appropriate growth medium and grow overnight at 37°C with shaking. b. The next day, subculture the bacteria into fresh medium and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6). c. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). d. Wash the cell pellet twice with PBS. e. Resuspend the cells in PBS to a final OD₆₀₀ of 0.4.

-

Assay Setup: a. To the wells of a 96-well plate, add 50 µL of the bacterial cell suspension. b. Add 50 µL of PBS containing the EPI at various concentrations (e.g., 2x the final desired concentration). Include wells with a known inhibitor as a positive control and PBS alone as a negative control. c. Incubate the plate at room temperature for 10 minutes.

-

Accumulation Measurement: a. Prepare a 2x working solution of the fluorescent substrate (e.g., 4 µg/mL Ethidium Bromide in PBS or a suitable concentration of marbofloxacin). b. Add 100 µL of the fluorescent substrate solution to all wells. c. Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. d. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ethidium Bromide: Ex/Em ≈ 525/600 nm; Marbofloxacin: consult literature for optimal wavelengths) every minute for 30-60 minutes.

-

Data Analysis: a. Plot the fluorescence intensity against time for each condition. b. Compare the steady-state fluorescence levels in the presence of the EPI to the negative control. A higher fluorescence level indicates inhibition of efflux and therefore, increased intracellular accumulation.

Protocol for Quantifying Intracellular Marbofloxacin by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for quantifying the absolute intracellular concentration of non-fluorescent drugs like marbofloxacin.[25][26]

Materials:

-

Bacterial culture

-

Marbofloxacin

-

Ice-cold PBS

-

Lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors)

-

Organic solvent for extraction (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Bacterial Culture and Drug Exposure: a. Grow bacteria to mid-log phase as described in the fluorescence assay protocol. b. Expose the bacterial culture to a defined concentration of marbofloxacin for a specific time period.

-

Separation of Intra- and Extracellular Drug: a. Rapidly separate the bacterial cells from the medium. This can be achieved by centrifugation through a layer of silicone oil to minimize leakage of the intracellular drug during washing steps. b. Alternatively, rapidly filter the culture through a membrane filter and wash with ice-cold PBS.

-

Cell Lysis and Extraction: a. Resuspend the bacterial pellet in a known volume of lysis buffer and incubate to ensure complete cell lysis. b. Add an organic solvent (e.g., acetonitrile) to precipitate proteins and extract the drug. c. Centrifuge to pellet the cell debris and collect the supernatant containing the extracted marbofloxacin.

-

LC-MS/MS Analysis: a. Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of marbofloxacin. b. Determine the intracellular concentration by normalizing the amount of drug to the number of cells or total protein content in the sample.

Conclusion

The cellular uptake of marbofloxacin in bacteria is a dynamic process governed by the interplay of influx via porins and efflux mediated by dedicated pump systems. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the effective clinical use of marbofloxacin and the development of strategies to combat emerging resistance. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the complex interactions between fluoroquinolones and their bacterial targets, ultimately contributing to the advancement of antimicrobial therapy.

References

- 1. Efflux pump effects on levofloxacin resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the effect of bacterial efflux pumps on the antibacterial activity of the novel fluoroquinolone besifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. sat.gstsvs.ch [sat.gstsvs.ch]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | In vivo antimicrobial activity of marbofloxacin against Pasteurella multocida in a tissue cage model in calves [frontiersin.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Influence of N-Acetyl-L-Cysteine on the Pharmacokinetics and Antibacterial Activity of Marbofloxacin in Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ihma.com [ihma.com]

- 14. avmajournals.avma.org [avmajournals.avma.org]

- 15. Pharmacokinetic-pharmacodynamic relationship of marbofloxacin for Escherichia coli and Pasturella multocida following repeated intramuscular administration in goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin and PK/PD Modeling against Escherichia coli in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin and PK/PD Modeling against Escherichia coli in Pigs [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. journals.asm.org [journals.asm.org]

- 24. researchgate.net [researchgate.net]

- 25. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for Marbofloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Marbofloxacin. The developed method is accurate, precise, and specific for the determination of Marbofloxacin in the presence of its degradation products. This document provides a comprehensive protocol for method development, validation in accordance with International Council for Harmonisation (ICH) guidelines, and forced degradation studies.

Introduction

Marbofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine.[1] Ensuring the quality and stability of pharmaceutical formulations containing Marbofloxacin is critical for its safety and efficacy. A validated, stability-indicating analytical method is essential for quality control and to determine the shelf-life of the drug product. This application note describes a simple, isocratic reversed-phase HPLC method for the determination of Marbofloxacin. The method was validated to confirm that it is suitable for its intended purpose.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | C18 (e.g., Zorbax SB C18, 150 mm x 4.6 mm, 5 µm)[2][3] |

| Mobile Phase | Acetonitrile and Water (pH adjusted to 3.0 with ortho-phosphoric acid) in a ratio of 45:55 (v/v)[4][5] |

| Flow Rate | 1.0 mL/min[2][3] |

| Injection Volume | 20 µL[1] |

| Column Temperature | 30°C[2][3] |

| Detection Wavelength | 298 nm[2][3] |

| Run Time | Approximately 10 minutes |

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Marbofloxacin reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 2.5 to 17.5 µg/mL.[4][5][6]

Sample Solution Preparation (from Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Marbofloxacin to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Method Validation Protocol

The developed HPLC method was validated according to ICH guidelines for the following parameters:

-

System Suitability: To ensure the chromatographic system is adequate for the analysis, five replicate injections of a standard solution (e.g., 100 µg/mL) are performed.[2] The acceptance criteria for system suitability are typically a relative standard deviation (RSD) of not more than 2.0% for the peak area and retention time, a tailing factor of not more than 2.0, and a theoretical plate count of not less than 2000.

-

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients, is evaluated.[2] This is demonstrated by comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution. Peak purity analysis of the Marbofloxacin peak in the presence of its degradation products should also be performed.

-

Linearity: The linearity of the method is determined by analyzing a series of at least five concentrations of Marbofloxacin over the range of 2.5 to 17.5 µg/mL.[4][5][6] The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

-

Accuracy: The accuracy of the method is assessed by the recovery of known amounts of Marbofloxacin spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated.

-

Precision:

-